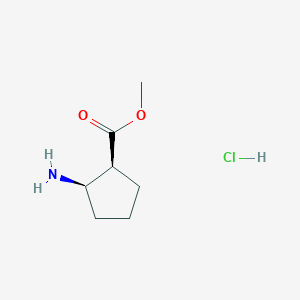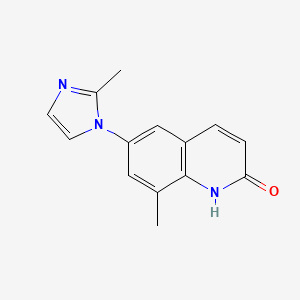![molecular formula C11H22N2O2 B8582937 CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER CAS No. 107258-92-4](/img/structure/B8582937.png)
CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a tert-butyl ester group. It is primarily used in research and industrial applications due to its specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of N-[(1S)-1-(3R)-3-pyrrolidinylethyl]amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .
化学反応の分析
Types of Reactions: Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas with a palladium catalyst can be employed.
Major Products Formed:
Hydrolysis: Formation of carbamic acid and tert-butanol.
Substitution Reactions: Formation of substituted carbamates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the pyrrolidine ring.
科学的研究の応用
Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors in biological systems, modulating their activity and leading to various physiological effects .
類似化合物との比較
Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester: can be compared with other carbamates, such as:
Uniqueness: The presence of the tert-butyl ester group in this compound imparts unique steric and electronic properties, making it distinct from other carbamates. This structural feature can influence its reactivity, stability, and interaction with biological targets .
特性
CAS番号 |
107258-92-4 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
214.30 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |
InChIキー |
HJUZGKGDCUOVML-DTWKUNHWSA-N |
異性体SMILES |
C[C@@H]([C@@H]1CCNC1)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1CCNC1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(3,5-dimethylisoxazol-4-yl)furo[3,2-b]pyridine](/img/structure/B8582872.png)



![5,5'-[Methylenebis(oxy)]bis(4,4-dinitropentan-1-ol)](/img/structure/B8582892.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-sulfamoylbutanoic acid](/img/structure/B8582900.png)
![[3-(1-Benzothiophen-3-yl)phenyl]methanol](/img/structure/B8582904.png)





